1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Overview
Description
1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. This compound features two benzyl groups substituted with ethyl and trimethoxy groups, respectively, attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-ethylbenzyl chloride and 2,4,5-trimethoxybenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reactions are usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: Known for its stimulant properties.
1-(4-methoxybenzyl)piperazine: Studied for its potential antidepressant effects.
1-(2,4-dimethoxybenzyl)piperazine: Investigated for its antimicrobial activity.
Uniqueness
1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-5-18-6-8-19(9-7-18)16-24-10-12-25(13-11-24)17-20-14-22(27-3)23(28-4)15-21(20)26-2/h6-9,14-15H,5,10-13,16-17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLUQJVHXYZXJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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